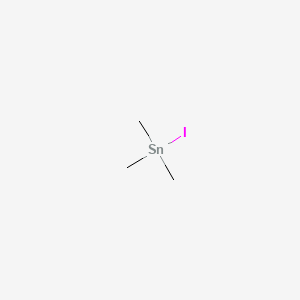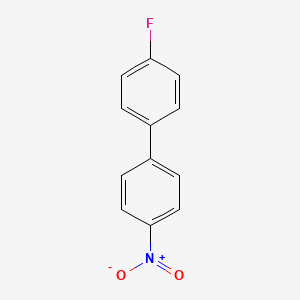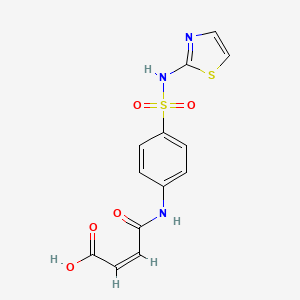![molecular formula C14H21NO3 B1616682 methyl 2-[2-(diethylamino)ethoxy]benzoate CAS No. 5014-25-5](/img/structure/B1616682.png)
methyl 2-[2-(diethylamino)ethoxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[2-(diethylamino)ethoxy]benzoate is an organic compound with the molecular formula C14H21NO3 It is a derivative of benzoic acid and contains a diethylamino group, which makes it a versatile compound in various chemical reactions and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(diethylamino)ethoxy]benzoate typically involves the reaction of 2-hydroxybenzoic acid with diethylaminoethanol in the presence of a suitable catalyst. The reaction proceeds through esterification, where the hydroxyl group of the benzoic acid reacts with the diethylaminoethanol to form the desired ester.
Esterification Reaction:
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[2-(diethylamino)ethoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Conditions: Acidic or basic medium, elevated temperatures
-
Reduction
Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Conditions: Anhydrous conditions, room temperature to reflux
-
Substitution
Reagents: Alkyl halides, acyl chlorides
Conditions: Basic or acidic medium, room temperature to reflux
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Methyl 2-[2-(diethylamino)ethoxy]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 2-[2-(diethylamino)ethoxy]benzoate involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which may exert its effects through various biochemical pathways.
Comparaison Avec Des Composés Similaires
Methyl 2-[2-(diethylamino)ethoxy]benzoate can be compared with other similar compounds, such as:
Methyl 2-[2-(dimethylamino)ethoxy]benzoate: Similar structure but with a dimethylamino group instead of a diethylamino group.
Methyl 2-methoxybenzoate: Lacks the amino group, making it less versatile in certain reactions.
2-[2-(Diethylamino)ethoxy]benzoic acid: The carboxylic acid derivative of the compound, which may have different reactivity and applications.
These comparisons highlight the unique properties of this compound, such as its ability to participate in a wider range of chemical reactions due to the presence of the diethylamino group.
Propriétés
Numéro CAS |
5014-25-5 |
|---|---|
Formule moléculaire |
C14H21NO3 |
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
methyl 2-[2-(diethylamino)ethoxy]benzoate |
InChI |
InChI=1S/C14H21NO3/c1-4-15(5-2)10-11-18-13-9-7-6-8-12(13)14(16)17-3/h6-9H,4-5,10-11H2,1-3H3 |
Clé InChI |
MDJGIUGPZDSKSV-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=CC=CC=C1C(=O)OC |
SMILES canonique |
CCN(CC)CCOC1=CC=CC=C1C(=O)OC |
| 5014-25-5 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


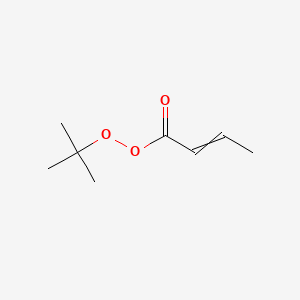
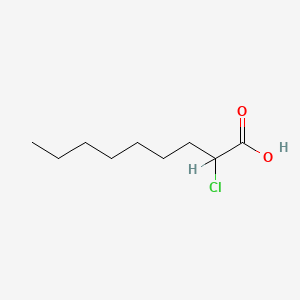
![N-[3-(Ethylamino)-4-methoxyphenyl]acetamide](/img/structure/B1616605.png)

![N,N'-(Ethylene)bis[4,5-dibromohexahydro-3,6-methanophthalimide]](/img/structure/B1616608.png)




